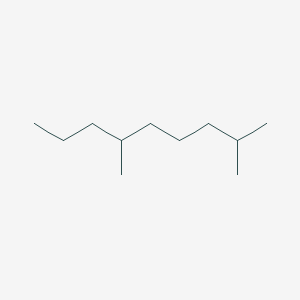

2,6-Dimethylnonane

説明

特性

IUPAC Name |

2,6-dimethylnonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-5-7-11(4)9-6-8-10(2)3/h10-11H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNGOEWESNDQAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938276 |

Source

|

| Record name | 2,6-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17302-28-2 |

Source

|

| Record name | 2,6-Dimethylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylnonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties of 2,6-Dimethylnonane (CAS No: 17302-28-2), a branched alkane with the molecular formula C₁₁H₂₄. The data and methodologies presented are intended to support research and development activities where this compound's physical characteristics are of interest.

Core Physical and Chemical Properties

2,6-Dimethylnonane is a colorless liquid under standard conditions.[1] As a member of the alkane family, it is a non-polar compound, which dictates many of its physical behaviors.[2][3] Alkanes are known for their relative lack of reactivity and serve as a fundamental basis for comparing the properties of other organic compounds.[2] The intermolecular forces in 2,6-Dimethylnonane are primarily weak van der Waals forces (London dispersion forces), which increase with the size and surface area of the molecule.[4][5]

Quantitative Physical Data

The physical properties of 2,6-Dimethylnonane have been reported across various chemical data sources. The following table summarizes these quantitative data. It is important to note that some variation exists between sources, and the melting point is consistently provided as an estimation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄ | [1][6][7][8] |

| Molecular Weight | 156.31 g/mol | [6][7][8] |

| Boiling Point | 179 - 184 °C (at 760 mmHg) | [1][6][9][10] |

| Melting Point | ~ -57.06 °C (estimate) | [1][6][9][10] |

| Density | 0.7368 - 0.751 g/cm³ | [6][9][10][11] |

| Refractive Index | 1.4143 - 1.4192 | [1][6][9][10] |

| Vapor Pressure | 1.02 - 1.2 mmHg (at 25 °C) | [1][9] |

| Flash Point | 107 - 111 °C | [1][9] |

| LogP (Octanol/Water Partition Coefficient) | 4.2489 | [1][9] |

| XLogP3 | 5.6 | [9] |

General Experimental Protocols for Physical Property Determination

1. Boiling Point Determination:

-

Method: Distillation or Ebulliometry.

-

Protocol: A sample of the compound is heated in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded as the boiling point. For accuracy, the pressure should be standardized to 760 mmHg (1 atm). Capillary methods can be used for small sample volumes. The boiling point of alkanes generally increases with molecular weight and is lower for branched isomers compared to their straight-chain counterparts due to reduced surface area for intermolecular interactions.[4]

2. Melting Point Determination:

-

Method: Capillary Melting Point Apparatus.

-

Protocol: A small, powdered sample of the solidified compound is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point. For alkanes, the melting point generally increases with molecular weight.[5] The value for 2,6-Dimethylnonane is an estimate, suggesting it has not been experimentally determined or reported in the cited literature.

3. Density Measurement:

-

Method: Pycnometry or Hydrometry.

-

Protocol: A pycnometer (a flask with a specific, known volume) is weighed empty, then filled with the liquid, and weighed again. The density is calculated by dividing the mass of the liquid by its volume. Alternatively, a hydrometer can be submerged in the liquid, and the density is read from a calibrated scale. Alkane densities are typically less than that of water.[2][12]

4. Refractive Index Measurement:

-

Method: Refractometry.

-

Protocol: A refractometer is used to measure the extent to which light is bent, or refracted, when it passes through the liquid sample. A drop of the liquid is placed on the prism of the refractometer, and the refractive index is read from the instrument's scale, typically at a specified temperature (e.g., 20°C or 25°C) and wavelength of light (e.g., the sodium D-line, 589 nm).

Logical Relationships of Physical Properties

The physical properties of an alkane like 2,6-Dimethylnonane are logically interconnected, stemming from its fundamental molecular structure. The following diagram illustrates these relationships.

References

- 1. Page loading... [guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. physical properties of alkanes [unacademy.com]

- 4. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. byjus.com [byjus.com]

- 6. NONANE,2,6-DIMETHYL- CAS#: 17302-28-2 [m.chemicalbook.com]

- 7. 2,6-Dimethylnonane | C11H24 | CID 28457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nonane, 2,6-dimethyl- [webbook.nist.gov]

- 9. 2,6-Dimethylnonane|lookchem [lookchem.com]

- 10. Dimethylnonane, 2,6- | 17302-23-7 [chemicalbook.com]

- 11. 2,6-dimethylnonane [stenutz.eu]

- 12. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

2,6-Dimethylnonane CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and structural identifiers for 2,6-dimethylnonane. The information is presented to support research and development activities where this branched alkane may be of interest.

Core Data Summary

2,6-Dimethylnonane is a saturated aliphatic hydrocarbon. Its fundamental identifiers and physicochemical properties are summarized below. While specific experimental protocols for the determination of these properties are not detailed in publicly available literature, the data is compiled from established chemical databases.

Physicochemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 17302-28-2 | [1][2][3][4][5] |

| Molecular Formula | C11H24 | [1][2][3] |

| Molecular Weight | 156.31 g/mol | [1][4] |

| IUPAC Name | 2,6-dimethylnonane | [2][4] |

| SMILES | CCCC(C)CCCC(C)C | [1][4][6] |

| InChI | InChI=1S/C11H24/c1-5-7-11(4)9-6-8-10(2)3/h10-11H,5-9H2,1-4H3 | [2][5][7] |

| InChIKey | MGNGOEWESNDQAN-UHFFFAOYSA-N | [2][5][7] |

| Density | 0.741 g/cm³ | [1] |

| Boiling Point | 180.6 °C at 760 mmHg | [1] |

| Melting Point | -57.06 °C (estimate) | [1] |

| Flash Point | 107 °C | [1] |

| Refractive Index | 1.4143 | [1] |

| Vapor Pressure | 1.2 mmHg at 25°C | [1] |

| XLogP3 | 5.6 | [1][4] |

Molecular Structure and Identification Workflow

The logical workflow for the identification and structural representation of 2,6-dimethylnonane is illustrated in the diagram below. This process begins with the common chemical name and progresses to more specific and machine-readable identifiers.

Caption: Identification workflow for 2,6-dimethylnonane.

Experimental Protocols

References

- 1. 2,6-Dimethylnonane|lookchem [lookchem.com]

- 2. Nonane, 2,6-dimethyl- [webbook.nist.gov]

- 3. 2,6-Dimethylnonane - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 2,6-Dimethylnonane | C11H24 | CID 28457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nonane, 2,6-dimethyl- [webbook.nist.gov]

- 6. 2,6-dimethylnonane [stenutz.eu]

- 7. Nonane, 2,6-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide on the Isomers of Undecane (C11H24) and Their Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of undecane (C11H24) and their corresponding boiling points. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of these alkanes. This document outlines the relationship between molecular structure and boiling point, presents available data in a structured format, and details the experimental protocols for boiling point determination.

Undecane, a saturated hydrocarbon with the formula C11H24, exists as 159 structural isomers.[1][2][3] These isomers, while sharing the same molecular formula, exhibit distinct physical properties, most notably their boiling points, due to variations in their molecular architecture. The degree of branching in the carbon chain is a primary determinant of the intermolecular van der Waals forces, which in turn dictates the boiling point of each isomer.[4][5][6] Generally, a more compact, highly branched structure results in a lower boiling point compared to a linear or less branched isomer with the same number of atoms.[4][5]

Data Presentation: Boiling Points of Undecane Isomers

The following table summarizes the available boiling point data for a selection of undecane isomers. It is important to note that experimental data for all 159 isomers is not exhaustively available in the public domain.

| Isomer Name | CAS Number | Boiling Point (°C) |

| n-Undecane | 1120-21-4 | 196[1][2][7] |

| 2-Methyldecane | 6975-98-0 | 189.3[1] |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1[1] |

| 4-Methyldecane | 2847-72-5 | 188.7[1] |

| 5-Methyldecane | 13151-35-4 | 186.1[1] |

| 2,3-Dimethylnonane | 2884-06-2 | 186[1] |

| 4,4-Dimethylnonane | 17302-18-0 | Not Available |

| 2,2,3,3-Tetramethylheptane | Not Available | Not Available |

| 2,2,6,6-Tetramethylheptane | Not Available | Not Available |

| 3,3,5,5-Tetramethylheptane | Not Available | Not Available |

Note: The availability of experimental data for all 159 isomers is limited. This table represents a selection of isomers for which data has been reported.[1]

Experimental Protocols

The determination of boiling points is a fundamental experimental procedure in chemistry. For the isomers of undecane, two primary methods are detailed below: a classical micro-boiling point determination and a modern gas chromatography-based method.

Micro-Boiling Point Determination (Capillary Method)

This method is a classical and efficient technique for determining the boiling point of a small quantity of a liquid sample.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, this equilibrium is observed by monitoring the cessation of a stream of bubbles from an inverted capillary tube submerged in the heated liquid sample.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or other means of attachment

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of the undecane isomer

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of the liquid undecane isomer is placed into the small test tube.[8]

-

Apparatus Assembly: A capillary tube, sealed at one end, is placed with its open end down into the test tube containing the sample. The test tube is then securely attached to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[1][9]

-

Heating: The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (such as mineral oil or silicone oil) or a melting point apparatus. The apparatus is then heated gently and in a controlled manner.[1][8]

-

Observation: As the temperature of the heating bath rises, the air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from its open end. As the temperature approaches the boiling point of the sample, this stream of bubbles will become more rapid and continuous.[8][9]

-

Boiling Point Determination: The heating is then discontinued, and the apparatus is allowed to cool slowly. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[1][8][9]

Simulated Distillation by Gas Chromatography (ASTM D2887)

This method provides a determination of the boiling range distribution of petroleum products and can be applied to hydrocarbon isomers.

Principle: Simulated distillation (SimDis) is a gas chromatography (GC) technique that separates hydrocarbons by their boiling points. The sample is injected into a GC column, and as the column temperature is increased, the components of the sample elute in order of their boiling points. A calibration curve, generated from a mixture of n-alkanes with known boiling points, is used to correlate retention times with boiling points.[10][11][12]

Apparatus:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)[10]

-

A non-polar capillary column suitable for simulated distillation[11]

-

Data acquisition and processing software[11]

-

Syringe for sample injection

-

Vials for sample and calibration standards

-

Calibration mixture of n-alkanes (e.g., C5 to C44)[10]

-

Sample of the undecane isomer dissolved in a suitable solvent (e.g., carbon disulfide)[10]

Procedure:

-

Instrument Setup: The gas chromatograph is set up according to the parameters specified in ASTM D2887, including carrier gas flow rate, oven temperature program, injector temperature, and detector temperature.[11]

-

Calibration: A calibration mixture containing a series of n-alkanes with known boiling points is injected into the GC. The retention time of each n-alkane is recorded. A calibration curve of retention time versus boiling point is then constructed.[11]

-

Sample Analysis: A solution of the undecane isomer in a suitable solvent is prepared and injected into the GC under the same conditions used for the calibration.[10]

-

Data Analysis: The retention time of the undecane isomer peak is determined. Using the calibration curve, the boiling point corresponding to this retention time is calculated. The software automates this process, providing a boiling point value for the sample.[11]

Mandatory Visualization

The following diagram illustrates the relationship between the molecular structure of C11H24 isomers and their boiling points.

Caption: Molecular Structure's Influence on Boiling Point.

References

- 1. benchchem.com [benchchem.com]

- 2. Undecane - Wikipedia [en.wikipedia.org]

- 3. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Physical properties of alkanes [quimicaorganica.org]

- 6. byjus.com [byjus.com]

- 7. webqc.org [webqc.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chymist.com [chymist.com]

- 10. ASTM D2887 | Boiling Point Distributions in Petroleum Fractions [scioninstruments.com]

- 11. gcms.labrulez.com [gcms.labrulez.com]

- 12. store.astm.org [store.astm.org]

The Enigmatic Presence of 2,6-Dimethylnonane in the Environment: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

While the natural occurrence of a myriad of volatile and non-volatile organic compounds has been extensively documented, the specific isomeric branched alkane, 2,6-dimethylnonane, remains a largely enigmatic molecule within the environmental landscape. Despite the widespread presence of its chemical class—dimethylalkanes—in both the plant and insect kingdoms, direct evidence and quantitative data for 2,6-dimethylnonane are notably scarce in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the likely natural contexts for 2,6-dimethylnonane, drawing parallels from related compounds and outlining the methodologies required for its detection and characterization.

Occurrence in the Insect Kingdom: A Cuticular Hydrocarbon Perspective

Dimethylalkanes are integral components of the epicuticular wax layer of many insects, where they serve crucial roles as cuticular hydrocarbons (CHCs). These compounds are paramount for preventing desiccation and are pivotal in chemical communication, acting as pheromones, kairomones, and species recognition cues. While specific identification of 2,6-dimethylnonane is not prominent, the presence of other 2,x-dimethylalkanes in various insect orders suggests its potential existence as a minor component in complex CHC blends. For instance, 2,6-dimethylheptadecane has been identified in the Asian hornet (Vespa velutina), indicating that the enzymatic machinery for producing 2,6-dimethyl branching patterns exists in insects.

Table 1: Examples of Dimethylalkanes Identified in Insect Cuticular Hydrocarbons

| Insect Species | Compound Class | Specific Isomers Identified (Examples) | Function | Reference |

| Vespa velutina (Asian hornet) | Dimethylalkane | 2,6-Dimethylheptadecane | Component of cuticular hydrocarbons | --INVALID-LINK-- |

| Formica species (Ants) | Dimethylalkane | Various isomers of dimethylpentacosane, dimethylheptacosane | Nestmate recognition cues | --INVALID-LINK-- |

| Necrophagous flies | Dimethylalkane | 7,11-Dimethylnonacosane, 11,12-Dimethylhexacosane | Chemotaxonomic markers | --INVALID-LINK-- |

Biosynthesis of Branched-Chain Alkanes in Insects

The biosynthesis of methyl-branched alkanes in insects is an extension of the fatty acid synthesis pathway. The process begins with a standard fatty acyl-CoA primer. Elongation of the carbon chain occurs through the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) complex. The introduction of a methyl branch is achieved by the substitution of a malonyl-CoA with a methylmalonyl-CoA during an elongation cycle. The position of the methyl group is determined by the specific elongase enzyme involved. For a dimethylalkane like 2,6-dimethylnonane, this would involve two separate methylmalonyl-CoA incorporation events at specific points in the chain elongation process.

Occurrence in the Plant Kingdom: A Volatile Organic Compound Perspective

Plants produce a vast array of volatile organic compounds (VOCs) that mediate interactions with pollinators, herbivores, and pathogens. While major classes of plant volatiles include terpenoids, benzenoids, and fatty acid derivatives, branched alkanes are also known to be present, often as minor components of essential oils and floral scents. The identification of 2,6-dimethylnonane in plants has not been specifically reported in readily available literature. However, the chemical diversity of plant volatiles suggests that its presence in certain species, particularly those known to produce a wide range of aliphatic compounds, cannot be ruled out.

Table 2: Examples of Branched Alkanes in Plant Essential Oils and Floral Scents

| Plant Family | Species (Example) | Compound Class | Specific Isomers Identified (Examples) | Source |

| Asteraceae | Artemisia frigida | Monomethylalkanes | Various isomers | --INVALID-LINK-- |

| Orchidaceae | Ophrys species | Alkanes and Alkenes | n-alkanes, branched alkenes | --INVALID-LINK-- |

| Lamiaceae | Salvia species | Branched alkanes | Various isomers | --INVALID-LINK-- |

Experimental Protocols for Detection and Identification

The detection and identification of 2,6-dimethylnonane in environmental samples would rely on established analytical techniques for the analysis of volatile and semi-volatile organic compounds. The primary method of choice is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

For Insect Cuticular Hydrocarbons:

-

Solvent Extraction: Whole insects or specific body parts (e.g., cuticle) are immersed in a non-polar solvent such as hexane or pentane for a short duration (e.g., 5-10 minutes) to dissolve the cuticular lipids.

-

Solid-Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase is exposed to the headspace above the insect or directly to the cuticle to adsorb volatile and semi-volatile compounds.

-

Fractionation: The crude extract can be fractionated using column chromatography (e.g., silica gel) to separate hydrocarbons from more polar compounds.

For Plant Volatiles:

-

Headspace Collection: Volatiles emitted from living plants or plant parts (e.g., flowers, leaves) are collected by pulling air over the sample and through a sorbent trap (e.g., Tenax®, Porapak Q®). The trapped compounds are then eluted with a solvent or thermally desorbed into the GC.

-

Solvent Extraction: Plant material is macerated and extracted with a suitable solvent. For essential oils, hydrodistillation is a common method.

-

SPME: Similar to insect analysis, SPME can be used to sample the headspace of plant materials.

Unveiling the Origins of 2,6-Dimethylnonane: A Technical Guide to a Volatile Organic Compound of Interest

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of 2,6-Dimethylnonane, a branched-chain alkane that has been identified as a volatile organic compound (VOC) from various potential sources. This document synthesizes available data on its origins, presents detailed analytical methodologies for its detection, and explores its potential toxicological significance. All quantitative data are summarized for comparative analysis, and key experimental workflows are detailed to facilitate further research in this area.

Introduction to 2,6-Dimethylnonane

2,6-Dimethylnonane (C11H24) is a saturated hydrocarbon belonging to the class of branched alkanes.[1] Its volatility and chemical properties contribute to its presence in the vapor phase under ambient conditions, classifying it as a VOC. While not as extensively studied as other common indoor or environmental pollutants, emerging research has identified its presence in specific contexts, prompting further investigation into its sources, potential human exposure routes, and biological effects.

Potential Sources of 2,6-Dimethylnonane

Current research points to several potential anthropogenic and natural sources of 2,6-Dimethylnonane. The primary identified source is the degradation of polypropylene products, particularly those used in food packaging.

Food Contact Materials: Polypropylene Degradation

Scientific studies have identified 2,6-Dimethylnonane as a substance emitted from polypropylene (PP) materials used in food packaging.[2] Its presence is particularly noted in PP samples that have been subjected to gamma irradiation, a common sterilization technique for food and medical products.[2] The high-energy radiation can induce chain scission and degradation of the polymer, leading to the formation of various smaller volatile compounds, including 2,6-Dimethylnonane. These compounds can then migrate from the packaging material into the food or the surrounding environment.

Table 1: Qualitative Data on the Origin of 2,6-Dimethylnonane from Polypropylene

| Source Material | Condition | Compound Detected | Reference |

| Polypropylene (PP) | Gamma Irradiation | 2,6-Dimethylnonane | [2] |

Note: Currently, there is a lack of publicly available quantitative data on the specific emission rates of 2,6-Dimethylnonane from polypropylene under various conditions.

Other Potential, Unconfirmed Sources

While not specifically mentioning 2,6-Dimethylnonane, the broader literature on VOCs suggests other potential sources that warrant investigation:

-

Vehicle Interior Air: The "new car smell" is a complex mixture of hundreds of VOCs off-gassing from interior materials such as plastics, textiles, and adhesives.[3][4][5][6] Given that branched alkanes are components of these emissions, it is plausible that 2,6-Dimethylnonane could be present in the cabin air of new vehicles.

-

Building Materials: A wide range of building materials, including flooring, paints, and insulation, are known to emit VOCs into the indoor environment.[7][8] Further research is needed to determine if 2,6-Dimethylnonane is a component of these emissions.

-

Microbial Volatile Organic Compounds (MVOCs): Microorganisms such as bacteria and fungi produce a diverse array of volatile organic compounds as part of their metabolic processes.[9][10][11][12] While specific detection of 2,6-Dimethylnonane as an MVOC has not been reported, the vast and varied nature of microbial metabolomes suggests it as a potential, albeit unconfirmed, source.

-

Consumer Products: Fragranced consumer products, including air fresheners and cleaning agents, are significant sources of indoor VOCs.[13][14][15] Often, the specific chemical constituents of fragrances are not disclosed. While there is no direct evidence, the possibility of 2,6-Dimethylnonane being an unlisted fragrance component cannot be entirely ruled out.

Experimental Protocols for the Analysis of 2,6-Dimethylnonane

The detection and quantification of 2,6-Dimethylnonane, as with many VOCs, typically rely on chromatographic techniques coupled with mass spectrometry. Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and effective method.

HS-SPME-GC-MS for the Analysis of VOCs from Solid and Liquid Matrices

This protocol is a generalized procedure based on methodologies frequently cited for the analysis of VOCs from sources like plastic packaging.[16][17][18][19][20]

Objective: To extract, separate, and identify 2,6-Dimethylnonane and other VOCs from a sample matrix.

Materials and Equipment:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME fiber holder for manual or automated sampling

-

Headspace vials (e.g., 20 mL) with PTFE/silicone septa

-

Thermostatic autosampler or heating block

-

Analytical balance

-

Standard of 2,6-Dimethylnonane for identification and quantification

Procedure:

-

Sample Preparation:

-

For solid samples (e.g., polypropylene film), a precisely weighed amount (e.g., 1.0 g) is placed into a headspace vial.

-

For liquid samples, a defined volume is placed into the vial.

-

A blank vial (containing no sample) and a vial with a known amount of 2,6-Dimethylnonane standard should be prepared for quality control and calibration.

-

-

Headspace Extraction (HS-SPME):

-

The sealed vial is placed in a heating block or the autosampler's incubator at a controlled temperature (e.g., 60-100 °C) for a specific pre-incubation time (e.g., 15-30 minutes) to allow VOCs to partition into the headspace.

-

The SPME fiber is then exposed to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) to adsorb the VOCs. The choice of fiber coating, temperature, and time should be optimized based on the specific application.

-

-

GC-MS Analysis:

-

The SPME fiber is retracted and immediately inserted into the heated injection port of the GC.

-

The adsorbed VOCs are thermally desorbed from the fiber onto the GC column.

-

The GC separates the individual compounds based on their boiling points and interaction with the stationary phase of the column. A typical temperature program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C).

-

The separated compounds then enter the Mass Spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

-

Data Analysis:

-

The identity of 2,6-Dimethylnonane is confirmed by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantification can be performed by creating a calibration curve from standards of known concentrations.

-

Signaling Pathways and Logical Relationships

Currently, there is no scientific literature describing specific signaling or metabolic pathways in which 2,6-Dimethylnonane is directly involved. However, to conceptualize its journey from source to potential biological interaction, the following logical workflow can be considered.

Caption: Logical workflow of 2,6-Dimethylnonane from source to potential biological interaction.

Toxicological Profile

The toxicological profile of 2,6-Dimethylnonane is not well-established. However, information on similar branched alkanes can provide some initial insights.

Table 2: Summary of Toxicological Information for Related Branched Alkanes

| Compound Class | Carbon Range | Acute Toxicity (Oral, Dermal, Inhalation) | Skin/Eye Irritation | Sensitization | Genotoxicity | Systemic Toxicity (Repeated Exposure) | Reference |

| Branched and Linear Alkanes | C8-C18 | Low | Slightly irritating | Not a sensitizer | Not considered genotoxic | Not likely to cause systemic toxicity | |

| Isoalkanes | C11-C13 | Low | Not an irritant | Not a sensitizer | Not genotoxic | No target organ effects (inhalation) | [21] |

| Isoalkanes | C11-C15 | Low | Not an irritant | Not a sensitizer | Not genotoxic | No evidence of reproductive or developmental toxicity | [22] |

Based on data from analogous compounds, 2,6-Dimethylnonane is expected to have low acute toxicity. However, the absence of specific data for this compound necessitates a cautious approach, and further toxicological studies are warranted to fully characterize its potential health effects.

Conclusion and Future Directions

2,6-Dimethylnonane is an emerging VOC with a confirmed source in the degradation of polypropylene food contact materials. While analytical methods for its detection are well-established, significant data gaps remain, particularly concerning:

-

Quantitative emission rates from various potential sources.

-

The presence and concentration of 2,6-Dimethylnonane in diverse environments such as vehicle interiors and buildings.

-

Its potential role as a microbial volatile organic compound .

-

Its human metabolism and potential involvement in signaling pathways .

-

A comprehensive toxicological profile .

Addressing these knowledge gaps through targeted research will be crucial for a thorough risk assessment and for understanding the potential implications of this compound for human health and drug development. The methodologies and information presented in this guide provide a solid foundation for such future investigations.

References

- 1. 2,6-Dimethylnonane | C11H24 | CID 28457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Characterizing the ‘New Car Smell’: Sensitive GC-MS Analysis of Volatile Compounds in Vehicles - AnalyteGuru [thermofisher.com]

- 4. pjoes.com [pjoes.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Typical Volatile Organic Compounds Levels in New Vehicles under Static and Driving Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. re.public.polimi.it [re.public.polimi.it]

- 8. aensiweb.com [aensiweb.com]

- 9. Identification of microbial volatile organic compounds (MVOCs) emitted from fungal isolates found on cinematographic film - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Determination of selected microbial volatile organic compounds by diffusive sampling and dual-column capillary GC-FID--a new feasible approach for the detection of an exposure to indoor mould fungi? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of Microbial Volatile Organic Compounds (MVOCs) | CASSEN Testing Labs [cassen.ca]

- 13. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. invisibledisabilities.org [invisibledisabilities.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. DSpace [helda.helsinki.fi]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. carlroth.com [carlroth.com]

- 22. santos.com [santos.com]

2,6-Dimethylnonane: An Uncharted Territory in Insect Semiochemistry

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the role of 2,6-dimethylnonane as a potential insect semiochemical. Despite extensive searches of scholarly databases and chemical ecology literature, no specific studies detailing its electrophysiological or behavioral effects on any insect species have been identified. This report summarizes the current state of knowledge and outlines the standard methodologies that would be required to investigate the potential semiochemical function of this branched alkane.

While the investigation into insect chemical communication has identified a vast array of compounds that mediate critical behaviors such as mating, aggregation, and host location, 2,6-dimethylnonane remains conspicuously absent from this catalog. Branched alkanes, as a class of compounds, are known to be important components of insect cuticular hydrocarbon profiles, which can play a role in species and mate recognition. However, specific research into the biological activity of 2,6-dimethylnonane is currently unavailable.

The Path Forward: A Methodological Framework

To ascertain whether 2,6-dimethylnonane possesses any semiochemical activity, a systematic scientific investigation would be necessary. This would involve a multi-step process encompassing chemical analysis, electrophysiology, and behavioral bioassays.

Identification and Quantification

The initial step would be to determine if 2,6-dimethylnonane is naturally produced by any insect species. This would involve the collection of volatile organic compounds (VOCs) or the extraction of cuticular hydrocarbons from the target insect.

Experimental Protocol: Volatile Collection and Analysis

-

Volatile Collection: VOCs can be collected from individual or groups of insects using techniques such as headspace solid-phase microextraction (SPME) or aeration (push-pull) systems with adsorbent traps (e.g., Porapak Q, Tenax).

-

Cuticular Hydrocarbon Extraction: CHCs can be extracted by briefly immersing an insect in a non-polar solvent like hexane for a few minutes.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The collected volatiles or CHC extracts would then be analyzed using GC-MS to separate and identify the chemical constituents. The mass spectrum of any peak corresponding to the retention time of a synthetic 2,6-dimethylnonane standard would be compared for definitive identification.

The Pivotal Role of Branched Alkanes in Insect Chemical Communication: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, a prominent class of cuticular hydrocarbons (CHCs), are integral to the biological success of insects, serving a dual function in both preventing desiccation and mediating complex chemical communication.[1] These methyl-substituted long-chain hydrocarbons are key components of the waxy layer of the insect cuticle and act as semiochemicals that govern a wide array of behaviors, including species and mate recognition, aggregation, and social organization.[2][3] This technical guide provides a comprehensive overview of the biological significance of branched alkanes in insect communication. It details their biosynthesis, presents quantitative data on their distribution across various species, outlines rigorous experimental protocols for their study, and illustrates the signaling pathways involved in their perception.

Introduction: The Chemical Language of Insects

Insects inhabit virtually every terrestrial ecosystem, and their evolutionary success can be largely attributed to their protective exoskeleton and sophisticated communication systems.[1] Cuticular hydrocarbons, particularly branched alkanes, form a critical component of the epicuticle, the outermost layer of the exoskeleton.[4] While their primary role is to form a waterproof barrier to prevent water loss, they have also been co-opted as a versatile chemical language.[1][5] The variation in chain length, and the number and position of methyl branches in these alkanes create a vast repertoire of chemical signals.[6] This chemical diversity allows insects to convey information about their species, sex, age, reproductive status, and social caste.[6][7]

Biosynthesis of Branched Alkanes

The biosynthesis of branched alkanes primarily occurs in specialized cells called oenocytes, which are associated with the fat body and epidermis.[8] The process is a modification of fatty acid synthesis and involves several key stages:

-

Initiation : The synthesis begins with a fatty acyl-CoA primer.[1]

-

Elongation and Branching : The carbon chain is elongated by the fatty acid synthase (FAS) complex through the addition of two-carbon units from malonyl-CoA. The introduction of a methyl branch occurs when methylmalonyl-CoA is used as a substrate instead of malonyl-CoA.[8]

-

Further Elongation : The chain can be further elongated after the addition of a methyl group.[1]

-

Reduction : The resulting very-long-chain fatty acyl-CoA is reduced to a fatty alcohol.

-

Decarbonylation : The final step involves the conversion of the fatty alcohol to a hydrocarbon.

Quantitative Data on Branched Alkanes in Insect Communication

The relative abundance of different classes of cuticular hydrocarbons varies significantly across insect orders and species, reflecting their diverse roles in chemical signaling. The following table summarizes the quantitative composition of CHCs in several insect species, highlighting the prevalence of branched alkanes.

| Order | Species | n-Alkanes (%) | Alkenes (%) | Methyl-branched Alkanes (%) | Reference |

| Blattodea | Blatta orientalis | ~35 | ~5 | ~60 (mono-, di-, tri-, tetra-) | [8] |

| Blattella germanica | ~10 | ~5 | ~85 (mono-, di-, tri-, tetra-) | [8] | |

| Coleoptera | Aethina tumida (Small Hive Beetle) | Present | Present | Predominant (mono- and di-methyl) | [8] |

| Diptera | Sarcodexia lambens | 23-33 | Present (two compounds) | Present (mono- and di-methyl) | [9] |

| Peckia chrysostoma | 24-31 | Present (two compounds) | Present (mono- and di-methyl) | [9] | |

| Hymenoptera | Vespa velutina (Asian hornet) | Present | Higher in animal foragers | Lower in animal foragers | [10] |

| Myrmica rubra | ~15 | ~25 | ~60 (mono-, di-, tri-, tetra-methyl) | [11] | |

| Myrmica ruginodis | ~20 | ~5 | ~75 (mono-, di-, alka-dienes) | [11] | |

| Isoptera | Drepanotermes perniger | Present | - | Present (quantitative variation between castes) | [12] |

Note: "Present" indicates that the CHC class was identified, but a specific percentage was not provided in the cited literature. The composition can vary significantly even within the same order.

Experimental Protocols

The study of branched alkanes in insect communication relies on a series of precise experimental procedures for their extraction, identification, and functional analysis.

Extraction of Cuticular Hydrocarbons

The initial and most critical step is the extraction of CHCs from the insect cuticle. The choice of method depends on the research objectives and the species being studied.[2]

Protocol 1: Solvent-Based Extraction

This is the most common method for obtaining a comprehensive CHC profile.[13]

-

Sample Preparation : Anesthetize the insect, typically by chilling on ice.[5] For smaller insects, multiple individuals may be pooled to ensure a sufficient concentration of CHCs for analysis.[13]

-

Extraction : Submerge the insect(s) in a glass vial containing a non-polar solvent, such as n-hexane or pentane.[4][13] A common volume is 350-500 µL, ensuring the entire insect is covered.[4][13] The extraction duration is typically short, around 10 minutes, to minimize the extraction of internal lipids.[4]

-

Sample Recovery : Carefully remove the insect(s) from the vial. The resulting solvent, now containing the dissolved CHCs, is transferred to a clean glass vial.[6]

-

Concentration : The solvent is evaporated under a gentle stream of nitrogen gas to concentrate the CHC extract.[14] The concentrated sample is then reconstituted in a small volume of solvent for analysis.

Protocol 2: Solid-Phase Microextraction (SPME)

SPME is a non-destructive alternative, ideal for sampling live insects.[8]

-

Fiber Selection : Choose an SPME fiber with a non-polar coating, such as polydimethylsiloxane (PDMS).

-

Extraction : Gently rub the SPME fiber over the cuticle of the immobilized insect for a set duration.

-

Analysis : The fiber is then directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying the individual components of a CHC profile.[15]

-

Injection : Inject a small volume (typically 1-2 µL) of the CHC extract into the GC injection port, which is heated to a high temperature (e.g., 300°C) to vaporize the sample.[6][14]

-

Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column.[14] The column is coated with a stationary phase that interacts differently with the various hydrocarbons, causing them to separate based on their boiling points and polarity. The oven temperature is programmed to increase gradually to facilitate this separation.[6][14]

-

Detection and Identification : As the separated compounds exit the column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. The mass-to-charge ratio of these fragments creates a unique mass spectrum for each compound, allowing for its identification by comparison to spectral libraries and known standards.[15]

-

Quantification : The relative abundance of each CHC is determined by integrating the area under its corresponding peak in the chromatogram.[6]

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the olfactory response of an insect's antenna to specific volatile compounds, including branched alkanes.[1][5]

-

Antenna Preparation : An insect is anesthetized, and either the whole insect is mounted, or an antenna is excised at its base.[5][16]

-

Electrode Placement : The antenna is placed between two electrodes. The recording electrode is placed in contact with the distal tip of the antenna, and the reference electrode is inserted into the head or the base of the antenna.[1][16]

-

Stimulus Delivery : A continuous stream of purified and humidified air is passed over the antenna to establish a stable baseline. A puff of air containing the test compound is then introduced into this airstream.[5]

-

Recording and Analysis : If the olfactory receptor neurons on the antenna detect the compound, they depolarize, generating a voltage change that is recorded as an EAG response. The amplitude of this response provides a quantitative measure of the antenna's sensitivity to the specific branched alkane.[1][5]

Signaling Pathways in Branched Alkane Perception

The perception of branched alkanes by insects is a complex process that begins with the detection of these semiochemicals by olfactory receptor neurons (ORNs) housed in sensilla, primarily on the antennae.[17] The current understanding of insect olfaction suggests the involvement of both ionotropic and metabotropic signaling pathways.[18][19]

Insect olfactory receptors (ORs) are ligand-gated ion channels that typically form a heterodimeric complex with a highly conserved co-receptor called Orco.[20][21] When a branched alkane binds to a specific OR, it is thought to induce a conformational change that opens the ion channel, leading to an influx of cations and the depolarization of the ORN.[22] This depolarization generates an action potential that is transmitted to the antennal lobe of the brain for further processing.

There is also evidence for the involvement of G-protein coupled receptors (GPCRs) and second messenger signaling cascades in insect olfaction.[23][24] In this metabotropic pathway, the binding of a ligand to a GPCR activates a G-protein, which in turn initiates a downstream signaling cascade, often involving the production of cyclic AMP (cAMP).[25] This can lead to the opening of ion channels and the modulation of the neuronal response. It is possible that both ionotropic and metabotropic mechanisms work in concert to fine-tune the insect's perception of chemical cues.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 17. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 18. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 21. Functional agonism of insect odorant receptor ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. G-Protein Coupled Receptors (GPCRs) in Insects-A Potential Target for New Insecticide Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. G-protein-coupled receptors in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Toxicological Profile of 2,6-Dimethylnonane: An In-depth Technical Guide

Disclaimer: Direct toxicological data for 2,6-Dimethylnonane (CAS No. 17302-28-2) is limited in publicly available literature. This guide provides a comprehensive safety profile based on a read-across approach from structurally similar branched alkanes and hydrocarbon solvent streams (C9-C11 and C11-C15 isoalkanes). This approach is a scientifically accepted method for assessing the potential hazards of data-poor substances. All data presented should be interpreted with this context in mind.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a summary of the available toxicological data and safety information for 2,6-Dimethylnonane and its analogues.

Executive Summary

2,6-Dimethylnonane is a branched-chain alkane. Based on data from similar hydrocarbons, it is expected to have low acute toxicity via oral, dermal, and inhalation routes. The primary concern associated with similar low-viscosity hydrocarbons is aspiration, which can be fatal if the substance is swallowed and enters the airways. It is not anticipated to be a skin or eye irritant, nor a skin sensitizer. Repeated exposure is not expected to cause systemic toxicity. There is no evidence to suggest that 2,6-Dimethylnonane is genotoxic or carcinogenic.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 17302-28-2 | [1] |

| Molecular Formula | C11H24 | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| Boiling Point | 179 °C | [2] |

| Melting Point | -57.06 °C (estimate) | [2] |

| Density | 0.7368 g/cm³ | [2] |

| Flash Point | 107 °C | [2] |

| Vapor Pressure | 1.2 mmHg at 25°C | [2] |

| LogP | 5.6 | [1] |

Toxicological Data

Acute Toxicity

No specific acute toxicity data for 2,6-Dimethylnonane were identified. However, for a category of C9-C14 aliphatic hydrocarbons with less than 2% aromatics, which includes similar isoalkanes, the acute toxicity is low by oral, dermal, and inhalation routes.[3][4] An acute oral toxicity study on an analogue chemical in Sprague-Dawley rats showed no deaths or signs of systemic toxicity at a dose of 2000 mg/kg body weight, leading to an LD50 of >2000 mg/kg bw.[5] For a hydrocarbon mixture of C9-C11 n-alkanes, isoalkanes, and cyclics, the dermal LD50 in rabbits was >5,000 mg/kg.[6]

Table 1: Acute Toxicity Data (Read-Across)

| Endpoint | Species | Route | Value | Classification | Reference |

| Oral LD50 | Rat | Gavage | > 2000 mg/kg bw | Low acute toxicity | [5] |

| Dermal LD50 | Rabbit | Dermal | > 5000 mg/kg | Low acute toxicity | [6] |

| Inhalation LC50 | Rat (est.) | Inhalation | 20 - 50 mg/L | Low acute toxicity | [6] |

A significant hazard for similar low-viscosity hydrocarbons is aspiration. If swallowed, the substance may enter the lungs and can be fatal.[5][7]

Skin and Eye Irritation

For the C9-C14 aliphatic hydrocarbon category, substances are not considered to be skin or eye irritants.[3][4] However, repeated exposure to similar hydrocarbon solvents may cause skin dryness or cracking.[6] An assessment of an analogue chemical (C8-18 branched and linear alkanes) found it to be slightly irritating to the skin and eyes.[5]

Skin Sensitization

Substances in the C9-C14 aliphatic hydrocarbon category are not considered dermal sensitizers.[3][4] An assessment of a C8-18 branched and linear alkane analogue also concluded that it is not a skin sensitizer.[5]

Repeated Dose Toxicity

No specific repeated-dose toxicity studies were found for 2,6-Dimethylnonane. A 28-day repeated-dose oral toxicity study in rats with an analogue (C8-18 branched and linear alkanes) at doses up to 1000 mg/kg bw/day did not show any systemic toxicity.[5] Similarly, repeated inhalation exposure of rats to a C9-C14 aliphatic hydrocarbon fluid showed no target organ toxicity.[4]

Genotoxicity

No in vitro or in vivo genotoxicity data for 2,6-Dimethylnonane were identified. However, for a hydrocarbon mixture of C9-C11 n-alkanes, isoalkanes, and cyclics, no mutagenic effects were observed.[8] An analogue chemical (C8-18 branched and linear alkanes) was tested for its potential to induce mutations in mouse lymphoma L5178Y cells and was not considered to be genotoxic.[5]

Table 2: Genotoxicity Data (Read-Across)

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay | S. typhimurium | With and without | Negative | [8] |

| In vitro Mammalian Cell Gene Mutation Test | Mouse Lymphoma L5178Y cells | With and without | Negative | [5] |

Carcinogenicity

No carcinogenicity studies on 2,6-Dimethylnonane were found. For the broader category of C9-C14 aliphatic hydrocarbons with less than 2% aromatics, no carcinogenicity studies were available.[3] Based on the lack of genotoxicity and the low toxicity profile of related substances, 2,6-Dimethylnonane is not expected to be carcinogenic.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies were identified for 2,6-Dimethylnonane. An assessment of a C8-18 branched and linear alkane analogue concluded that it is not likely to cause adverse effects on reproductive organs, embryotoxicity, or teratogenicity following repeated oral exposure up to 1000 mg/kg bw/day in rats.[5]

Experimental Protocols (Representative Examples)

The following are representative protocols for key toxicological studies, based on OECD guidelines, which would be appropriate for assessing the safety of 2,6-Dimethylnonane.

Acute Oral Toxicity - OECD Test Guideline 423

-

Test System: Female Sprague-Dawley CD rats.

-

Method: A single dose is administered by oral gavage. The study starts with a dose of 2000 mg/kg bw to a group of three animals.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weights are recorded weekly. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The median lethal dose (LD50) is determined.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

-

Test System: A reconstructed human epidermis model.

-

Method: The test chemical is applied topically to the skin tissue surface. After a defined exposure period, the chemical is removed by washing.

-

Cell Viability: Cell viability is measured by the enzymatic conversion of MTT into a blue formazan salt, which is quantified by optical density.

-

Endpoint: A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%) compared to the negative control.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Method: The test chemical, with and without an exogenous metabolic activation system (S9 mix), is incubated with the bacterial strains. The number of revertant colonies is counted.

-

Endpoint: A chemical is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background.

Visualizations

Caption: General workflow for the toxicological assessment of a chemical substance.

Caption: Simplified pathway of aspiration hazard for low-viscosity hydrocarbons.

Conclusion

References

- 1. 2,6-Dimethylnonane | C11H24 | CID 28457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethylnonane|lookchem [lookchem.com]

- 3. santos.com [santos.com]

- 4. santos.com [santos.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. d347awuzx0kdse.cloudfront.net [d347awuzx0kdse.cloudfront.net]

- 8. cdn3.evostore.io [cdn3.evostore.io]

The Microbial Gauntlet: Unraveling the Biodegradation of 2,6-Dimethylnonane

A Technical Guide for Researchers in Environmental Science and Drug Development

The environmental fate of branched alkanes, such as 2,6-dimethylnonane, is a critical area of study, with implications for bioremediation strategies and the environmental impact assessment of industrial chemicals and fuel components. These molecules, characterized by their methyl side chains, often exhibit greater resistance to microbial degradation than their linear counterparts. This technical guide provides an in-depth exploration of the core principles and pathways governing the biodegradation of 2,6-dimethylnonane and related branched alkanes, tailored for researchers, scientists, and drug development professionals.

Core Concepts in Branched Alkane Biodegradation

The microbial degradation of alkanes is an oxidative process initiated by the enzymatic introduction of oxygen into the hydrocarbon chain. While numerous microorganisms, including bacteria and fungi, can metabolize alkanes, certain genera such as Rhodococcus, Pseudomonas, and Alcanivorax are particularly adept at degrading branched-chain alkanes.[1][2] The presence of methyl branches, as in 2,6-dimethylnonane, poses a steric hindrance to the enzymes involved in the typical β-oxidation pathway, often necessitating alternative metabolic routes.

The initial and rate-limiting step in aerobic alkane degradation is the hydroxylation of the alkane molecule, catalyzed by a class of enzymes known as alkane hydroxylases.[3] Key among these are:

-

Alkane 1-monooxygenase (AlkB): A non-heme iron integral membrane monooxygenase that is widely distributed and typically hydroxylates the terminal carbon of n-alkanes. Some AlkB homologues also exhibit activity towards branched alkanes.[2][3]

-

Cytochrome P450 monooxygenases (CYP153 family): These enzymes are often involved in the degradation of medium- to long-chain alkanes and can also hydroxylate branched alkanes.[3][4]

-

Methane monooxygenases (MMOs): While primarily involved in methane oxidation, some MMOs have a broad substrate range and can co-metabolize other short-chain and branched alkanes.[5]

Following the initial hydroxylation, the resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then, in principle, enter the β-oxidation cycle to yield acetyl-CoA and propionyl-CoA, which are subsequently assimilated into central metabolism. However, the methyl branches in molecules like 2,6-dimethylnonane can disrupt this process, leading to the accumulation of intermediate metabolites and the engagement of alternative pathways.

Proposed Biodegradation Pathways of 2,6-Dimethylnonane

While a specific, experimentally verified biodegradation pathway for 2,6-dimethylnonane is not extensively documented in the scientific literature, a plausible pathway can be proposed based on the established principles of branched-alkane metabolism. The degradation is likely to proceed via either terminal or subterminal oxidation.

Aerobic Biodegradation

Terminal Oxidation Pathway:

This pathway is initiated by the hydroxylation of one of the terminal methyl groups of 2,6-dimethylnonane. Given the asymmetry of the molecule, two initial products are possible: 2,6-dimethylnonan-1-ol or 2,6-dimethylnonan-9-ol. Subsequent oxidation of the primary alcohol would lead to the corresponding aldehyde and then to 2,6-dimethylnonanoic acid. The methyl branch at the C2 position would likely inhibit direct entry into β-oxidation. Instead, the pathway could proceed through α-oxidation to remove the carboxyl group as CO2, followed by further β-oxidation. The methyl group at the C6 position would also require specific enzymatic machinery to be bypassed or removed.

Subterminal Oxidation Pathway:

Alternatively, oxidation can occur at a methylene group within the carbon chain. For 2,6-dimethylnonane, this could lead to a variety of secondary alcohols. A plausible route involves oxidation at a carbon atom adjacent to a methyl branch, which can be a common site for enzymatic attack. The resulting secondary alcohol would then be oxidized to a ketone. A Baeyer-Villiger monooxygenase could then insert an oxygen atom to form an ester, which is subsequently hydrolyzed by an esterase to yield a primary alcohol and a shorter-chain fatty acid, which can then be funneled into central metabolic pathways.[6]

References

- 1. Biodegradation of variable-chain-length alkanes at low temperatures by a psychrotrophic Rhodococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkane biodegradation in Pseudomonas aeruginosa strains isolated from a polluted zone: identification of alkB and alkB-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. Differential protein expression during growth on linear versus branched alkanes in the obligate marine hydrocarbon‐degrading bacterium Alcanivorax borkumensis SK2T - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,6-Dimethylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation patterns of 2,6-dimethylnonane, a branched alkane. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of this and similar molecules in complex mixtures. This document presents quantitative data, detailed experimental protocols, and a visual representation of the fragmentation process to aid researchers in their analytical endeavors.

Core Principles of Branched Alkane Fragmentation

Under electron ionization (EI), branched alkanes undergo characteristic fragmentation, primarily driven by the stability of the resulting carbocations.[1] The molecular ion (M+) of a branched alkane is often weak or entirely absent in the mass spectrum due to the energetic instability of the initial radical cation.[2] Fragmentation preferentially occurs at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[1][2] The most abundant peaks in the spectrum often correspond to the loss of the largest alkyl radicals from the branching point, as this stabilizes the resulting carbocation.[2]

Mass Spectrometry Data for 2,6-Dimethylnonane

The electron ionization mass spectrum of 2,6-dimethylnonane (C₁₁H₂₄, Molecular Weight: 156.31 g/mol ) is characterized by a series of fragment ions, with the most prominent peaks arising from cleavage at the C2 and C6 positions.[3] The molecular ion peak at m/z 156 is typically of very low abundance.

Below is a summary of the major fragment ions observed in the mass spectrum of 2,6-dimethylnonane, their relative intensities, and the proposed structures of the corresponding carbocations.

| m/z | Relative Intensity (%) | Proposed Fragment Ion Structure | Corresponding Neutral Loss |

| 43 | 100 | [C₃H₇]⁺ | C₈H₁₇• |

| 57 | 85 | [C₄H₉]⁺ | C₇H₁₅• |

| 71 | 60 | [C₅H₁₁]⁺ | C₆H₁₃• |

| 85 | 35 | [C₆H₁₃]⁺ | C₅H₁₁• |

| 113 | 10 | [C₈H₁₇]⁺ | C₃H₇• |

| 127 | 5 | [C₉H₁₉]⁺ | C₂H₅• |

Data is an interpretation of the mass spectrum available in the NIST WebBook.[3]

Experimental Protocol for GC-MS Analysis

This section outlines a standard protocol for the analysis of 2,6-dimethylnonane using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Solvent Selection: Dissolve the 2,6-dimethylnonane sample in a high-purity volatile organic solvent such as hexane or dichloromethane. A typical concentration range is 1-10 µg/mL.

-

Vial Preparation: Transfer the solution to a 2 mL glass autosampler vial with a PTFE-lined screw cap.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless inlet

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating alkanes.[4]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: Increase to 250 °C at a rate of 10 °C/min

-

Final hold: Hold at 250 °C for 5 minutes

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[5]

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 35 to 200

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

Fragmentation Pathways of 2,6-Dimethylnonane

The following diagram illustrates the primary fragmentation pathways of 2,6-dimethylnonane upon electron ionization. The initial molecule is ionized to form an unstable molecular ion, which then undergoes cleavage at the branched positions to yield various fragment ions.

Caption: Fragmentation of 2,6-Dimethylnonane in EI-MS.

References

Predicted NMR Spectral Data for 2,6-Dimethylnonane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 2,6-dimethylnonane. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their structural elucidation and characterization efforts. This document includes predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and a visual representation of the NMR analysis workflow.

Predicted NMR Data

The predicted ¹H and ¹³C NMR spectral data for 2,6-dimethylnonane were generated using advanced computational algorithms. These predictions are based on the molecular structure and provide valuable insights into the chemical environment of each nucleus. The data is summarized in the tables below for easy reference and comparison.

Predicted ¹H NMR Data for 2,6-Dimethylnonane

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for 2,6-Dimethylnonane.

| Atom Number(s) | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| 1, 1' | 0.85 | t | 7.1 |

| 3, 5, 7, 8 | 1.25 - 1.35 | m | - |

| 4, 4' | 1.08 - 1.18 | m | - |

| 2, 6 | 1.50 - 1.60 | m | - |

| 9, 9' | 0.88 | d | 6.6 |

| 10, 10' | 0.83 | d | 6.6 |

Note: The numbering of the atoms corresponds to the IUPAC nomenclature for 2,6-dimethylnonane.

Predicted ¹³C NMR Data for 2,6-Dimethylnonane

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-Dimethylnonane.

| Atom Number | Chemical Shift (ppm) |

| 1 | 14.2 |

| 2 | 32.4 |

| 3 | 34.5 |

| 4 | 27.2 |

| 5 | 39.3 |

| 6 | 29.8 |

| 7 | 36.9 |

| 8 | 23.0 |

| 9 | 22.7 |

| 10 | 19.8 |

Experimental Protocols

The following sections outline the standard experimental methodologies for acquiring high-quality NMR spectra of organic compounds such as 2,6-dimethylnonane.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The following protocol is recommended:

-

Sample Weighing: Accurately weigh approximately 5-25 mg of 2,6-dimethylnonane for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For nonpolar compounds like 2,6-dimethylnonane, deuterated chloroform (CDCl₃) is a common choice.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.[2]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

The following parameters are recommended for the acquisition of 1D ¹H and ¹³C NMR spectra. These may be adjusted based on the specific instrument and experimental goals.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.[3]

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient for ¹H NMR of alkanes.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.[4]

-

Relaxation Delay (D1): A relaxation delay of 1-5 seconds is used to allow for the return of the magnetization to equilibrium between scans.[5]

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.[5]

-

Temperature: The experiment is typically performed at room temperature (298 K).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width (SW): A spectral width of around 200-250 ppm is typically required for ¹³C NMR.[5]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans (NS): Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio.

NMR Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to final data analysis in an NMR experiment.

Caption: A flowchart illustrating the major stages of an NMR experiment.

References

FTIR spectroscopy of saturated aliphatic hydrocarbons

An In-Depth Technical Guide to the FTIR Spectroscopy of Saturated Aliphatic Hydrocarbons

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely-used analytical technique for the identification and characterization of organic molecules.[1][2] It operates on the principle that covalent bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[3][4] The resulting FTIR spectrum is a unique molecular "fingerprint," plotting absorbance or transmittance against wavenumber (cm⁻¹), which provides valuable information about the functional groups present.[3][5][6]

For saturated aliphatic hydrocarbons (alkanes), which contain only C-C and C-H single bonds, the FTIR spectra are relatively simple compared to molecules with multiple functional groups.[7][8][9] The primary absorptions arise from the various stretching and bending vibrations of the methyl (–CH₃) and methylene (–CH₂) groups that form the backbone of these molecules.[9][10] While C-C bond vibrations also occur, they are often weak and appear in the complex "fingerprint region" of the spectrum, making them less useful for routine identification.[8][9] This guide provides a detailed overview of the characteristic vibrational modes of alkanes, experimental protocols for their analysis, and a summary of key quantitative data.

Core Principles: Vibrational Modes of Alkanes

The infrared spectrum of a saturated hydrocarbon is dominated by two main regions: the C-H stretching region (3000–2850 cm⁻¹) and the C-H bending region (1470–1350 cm⁻¹).[9][11][12]

C-H Stretching Vibrations

Nearly all organic compounds contain sp³ hybridized carbon-hydrogen bonds, leading to strong absorption bands in the 3000–2850 cm⁻¹ range.[5][7][11][13] Distinctions can be made between the methyl (CH₃) and methylene (CH₂) groups based on the number and exact position of these peaks.

-

Methyl (–CH₃) Groups: Typically show two distinct stretching bands:

-

Methylene (–CH₂) Groups: Also exhibit two stretching vibrations:

The intensity of these C-H stretching bands is generally strong, making them a prominent feature in the spectra of most organic molecules.[11]

C-H Bending Vibrations (Deformations)

The bending vibrations of C-H bonds require less energy than stretching and thus appear at lower wavenumbers, primarily in the 1500-700 cm⁻¹ region.

-

Methyl (–CH₃) Bending:

-

Asymmetric Bending (or Deformation): Produces a band around 1450 cm⁻¹.[14]

-

Symmetric Bending (or "Umbrella" Mode): Gives rise to a characteristic, sharp band of medium intensity near 1375 cm⁻¹.[10][13][14] The presence of this peak is a very reliable indicator of a methyl group.[10] A doublet in this region (around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹) can indicate a gem-dimethyl (isopropyl) group.[14][15]

-

-

Methylene (–CH₂) Bending:

-

Scissoring (or Bending): This vibration results in a characteristic absorption around 1465 cm⁻¹.[9][11][13] It often overlaps with the asymmetric methyl bending band.[10]

-

Rocking: For long-chain alkanes (with four or more adjacent methylene groups), a distinctive rocking vibration appears as a medium-to-strong band in the 725–720 cm⁻¹ range.[8][9][11][12]

-

Wagging and Twisting: These vibrations produce weak bands that are generally less useful for structural determination and fall within the complex fingerprint region.[10]

-

The logical relationship between the structural components of an alkane and their primary IR absorptions is illustrated below.

Caption: Relationship between alkane structural groups and their characteristic FTIR absorption regions.

Data Presentation: Characteristic Absorption Frequencies

The following tables summarize the key vibrational frequencies for saturated aliphatic hydrocarbons.

Table 1: C-H Stretching Vibrations of Alkanes

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric C-H Stretch | Methyl (–CH₃) | 2970–2950 | Strong |

| Symmetric C-H Stretch | Methyl (–CH₃) | 2880–2860 | Strong |

| Asymmetric C-H Stretch | Methylene (–CH₂) | 2935–2915 | Strong |

| Symmetric C-H Stretch | Methylene (–CH₂) | 2865–2845 | Strong |

Data sourced from multiple references.[10][13][15]

Table 2: C-H Bending (Deformation) Vibrations of Alkanes

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Bend | Methyl (–CH₃) | 1470–1430 | Medium |

| Symmetric Bend ("Umbrella") | Methyl (–CH₃) | 1380–1370 | Medium, Sharp |

| Scissoring | Methylene (–CH₂) | 1485–1445 | Medium |

| Rocking (n ≥ 4) | Methylene (–CH₂) | 725–720 | Medium |

Data sourced from multiple references.[9][11][12][15]

Experimental Protocols

Obtaining a high-quality FTIR spectrum depends critically on proper sample preparation and instrument setup.[16]

Sample Preparation

The choice of preparation method depends on the physical state of the hydrocarbon sample.[1][17]

-

Liquid Samples:

-

Neat Liquid (Transmission): This is the simplest method for pure, non-viscous liquids. A thin film of the sample is placed between two IR-transparent salt plates (e.g., KBr or NaCl).[16][18] The plates are pressed together to create a film of suitable thickness and placed in the spectrometer's sample holder.[18]

-